(4-Ethyl-3-methylheptyl) acetate (4-Ethyl-3-methylheptyl) acetate
Brand Name: Vulcanchem
CAS No.: 108419-34-7
VCID: VC21352170
InChI: InChI=1S/C12H24O2/c1-5-7-12(6-2)10(3)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3
SMILES: CCCC(CC)C(C)CCOC(=O)C
Molecular Formula: CH3CO2R,R=C10H21(primarily)
Molecular Weight: 200.32 g/mol

(4-Ethyl-3-methylheptyl) acetate

CAS No.: 108419-34-7

Cat. No.: VC21352170

Molecular Formula: CH3CO2R,R=C10H21(primarily)

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethyl-3-methylheptyl) acetate - 108419-34-7

Specification

CAS No. 108419-34-7
Molecular Formula CH3CO2R,R=C10H21(primarily)
Molecular Weight 200.32 g/mol
IUPAC Name (4-ethyl-3-methylheptyl) acetate
Standard InChI InChI=1S/C12H24O2/c1-5-7-12(6-2)10(3)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3
Standard InChI Key WMRWIFYVUIUXTL-UHFFFAOYSA-N
SMILES CCCC(CC)C(C)CCOC(=O)C
Canonical SMILES CCCC(CC)C(C)CCOC(=O)C

Introduction

Synthesis Pathways

Esterification Reaction

The synthesis of (4-Ethyl-3-methylheptyl) acetate primarily involves esterification—a chemical reaction between an alcohol (4-ethyl-3-methylheptanol) and acetic acid in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the removal of water during the reaction. The general reaction can be represented as:

R-OH+CH3COOHR-OCOCH3+H2O\text{R-OH} + \text{CH}_3\text{COOH} \rightarrow \text{R-OCOCH}_3 + \text{H}_2\text{O}

where RR represents the branched alkyl group derived from 4-ethyl-3-methylheptanol.

Purification Techniques

After synthesis, purification steps such as distillation or solvent extraction are employed to isolate the desired ester product effectively. These methods help remove impurities and unreacted starting materials, ensuring the compound's high purity for industrial applications.

Physical and Chemical Properties

Physical Properties

The physical properties of (4-Ethyl-3-methylheptyl) acetate are summarized in Table 1 below:

PropertyValueReference
Molecular FormulaC12H24O2C_{12}H_{24}O_{2}
Molecular Weight200.32 g/mol
Density0.87 g/mL at 25 °C
Boiling Point220–250 °C
Flash Point~100 °C
Refractive Indexn20/Dn_{20/D}: 1.429

These properties highlight the compound's stability under moderate temperatures and its suitability for use in liquid formulations.

Chemical Properties

Chemically, (4-Ethyl-3-methylheptyl) acetate exhibits typical reactivity associated with esters:

  • Hydrolysis: In acidic or basic conditions, the ester bond can be cleaved to yield the parent alcohol and acetic acid.

    R-OCOCH3+H2OR-OH+CH3COOH\text{R-OCOCH}_3 + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{CH}_3\text{COOH}
  • Transesterification: The compound can undergo exchange reactions with other alcohols to form different esters.

These reactions make it versatile for chemical synthesis processes.

Industrial Applications

Fragrances and Flavoring Agents

One of the primary uses of (4-Ethyl-3-methylheptyl) acetate is in perfumery and flavor industries due to its pleasant odor profile. Esters are widely recognized for their fruity or floral scents, making them essential components in formulations for consumer products like perfumes, air fresheners, and food additives.

Solvents and Intermediates

The compound also serves as a solvent in specialized applications where low volatility is required. Additionally, it acts as an intermediate in chemical synthesis pathways for pharmaceuticals or agrochemicals.

Research Directions

Environmental Impact Assessment

Future research could focus on evaluating the environmental impact of (4-Ethyl-3-methylheptyl) acetate production and usage. This includes studying biodegradability and potential toxicity to aquatic organisms.

Optimization of Synthesis Conditions

Advancements in catalytic methods may improve the efficiency of esterification reactions, reducing energy consumption and waste generation during production.

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